![molecular formula C6H3BrN2S B1517495 4-溴噻吩并[3,2-d]嘧啶 CAS No. 16285-70-4](/img/structure/B1517495.png)
4-溴噻吩并[3,2-d]嘧啶
描述
4-Bromothieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromothieno[3,2-d]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromothieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromothieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
一系列新型的4-溴噻吩并[3,2-d]嘧啶衍生物已被设计并合成,用于研究其对多种癌细胞系的细胞毒活性,例如非小细胞肺癌 (H460)、结肠癌 (HT-29) 和肺腺癌 (A549) 的体外活性 .
抗癌活性
噻唑并嘧啶衍生物,其结构与4-溴噻吩并[3,2-d]嘧啶相关,已显示出对人癌细胞系和原发性慢性淋巴细胞白血病细胞的优异抗癌活性,通过诱导细胞凋亡和抑制CDK酶来实现 .
抗炎活性
研究进展表明,已合成了具有重要功能的嘧啶类化合物,包括4-溴噻吩并[3,2-d]嘧啶衍生物,以探索其潜在的抗炎活性 .
光化学合成
该化合物已被用于吡喃并[2,3-d]嘧啶骨架的光化学合成,使用绿色串联方法进行无金属合成 .
合成和反应
4-溴噻吩并[3,2-d]嘧啶衍生物已被合成并参与各种反应,以生产具有潜在生物活性的新化合物 .
生物潜力
通过各种光谱研究对一系列新的噻吩并[3,2-d]嘧啶衍生物进行了表征,并评估了它们对包括MDA-MB-231、MKN-45、HT-29和H460在内的多种细胞系的体外抗肿瘤活性 .
生化分析
Biochemical Properties
4-Bromothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, 4-Bromothieno[3,2-d]pyrimidine can bind to certain receptors, influencing their activity and downstream signaling events .
Cellular Effects
The effects of 4-Bromothieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 4-Bromothieno[3,2-d]pyrimidine can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, 4-Bromothieno[3,2-d]pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit kinase activity by competing with ATP for binding sites, thereby preventing phosphorylation events. Additionally, 4-Bromothieno[3,2-d]pyrimidine can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromothieno[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromothieno[3,2-d]pyrimidine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to 4-Bromothieno[3,2-d]pyrimidine can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Bromothieno[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 4-Bromothieno[3,2-d]pyrimidine can exhibit toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
4-Bromothieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of 4-Bromothieno[3,2-d]pyrimidine on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromothieno[3,2-d]pyrimidine is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, the compound may be actively transported into cells by specific transporters, where it can then interact with intracellular targets. The distribution of 4-Bromothieno[3,2-d]pyrimidine within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromothieno[3,2-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromothieno[3,2-d]pyrimidine may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
属性
IUPAC Name |
4-bromothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTCHXURFZZYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-70-4 | |
| Record name | 4-bromothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1517413.png)
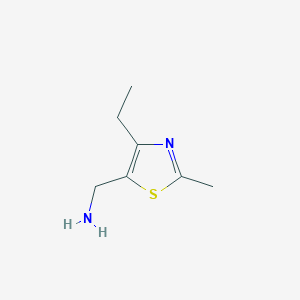

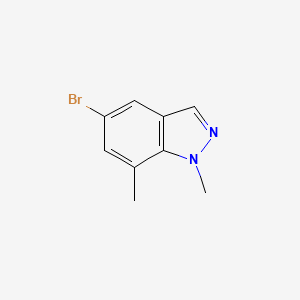
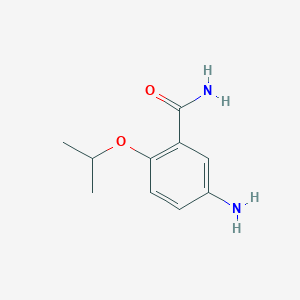
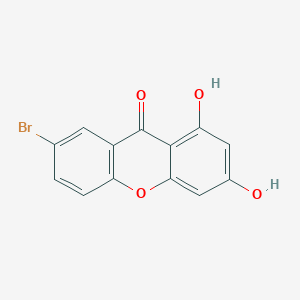


![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
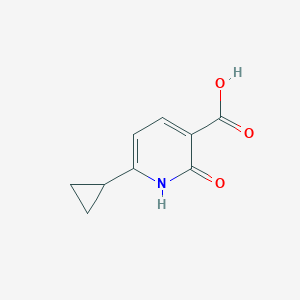
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)


